Structural Determinant of Sigma-1/Sigma-2 Binding: Free Amine vs. Phenylacetamide Linker Determines Receptor Affinity and Selectivity in Guinea Pig Brain Membrane Assays
The target compound lacks the amide carbonyl that is essential for high-affinity sigma-1 binding in the benzylpiperidine series. Huang et al. (1998) demonstrated that the unsubstituted phenylacetamide analog (N-(1-benzylpiperidin-4-yl)phenylacetamide, compound 1) exhibits a sigma-1 Ki of 3.90 nM and sigma-2 Ki of 240 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 62 [1]. Critically, the SAR study established that substituting the phenylacetamide aromatic ring with an NH2 group (as in the target compound's o-phenylenediamine) reduces sigma-2 affinity to negligible levels and confers only moderate sigma-1 affinity [1]. This places the target compound's binding profile sharply below that of the reference phenylacetamide series. The 2-fluoro-substituted analog (compound 11) achieved the highest selectivity, with sigma-1 Ki of 3.56 nM and sigma-2 Ki of 667 nM (ratio ~187), further underscoring the dependence on aromatic substitution rather than the free amine motif [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity ratio |
|---|---|
| Target Compound Data | Sigma-1 Ki: not directly determined; predicted moderate affinity based on SAR for NH2-substituted analogs; sigma-2 affinity: predicted weak/negligible. |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide (cmpd 1): sigma-1 Ki = 3.90 nM, sigma-2 Ki = 240 nM, selectivity ratio ~62. 2-Fluoro analog (cmpd 11): sigma-1 Ki = 3.56 nM, sigma-2 Ki = 667 nM, selectivity ratio ~187. |
| Quantified Difference | Estimated ≥10-fold reduction in sigma-1 affinity and loss of sigma-2 affinity relative to the phenylacetamide comparator. The free amine abolishes the low-nanomolar sigma-1 binding characteristic of the amide series. |
| Conditions | Competition binding assays using [3H]-(+)-pentazocine (sigma-1) and [3H]DTG (sigma-2) in guinea pig brain membrane homogenates (Huang et al. 1998). |
Why This Matters
A researcher requiring high-affinity sigma-1 binding must select the phenylacetamide analog, not this diamine; conversely, a chemist needing a reactive amine handle for further derivatization must select this compound, as the amide analogs lack the requisite nucleophilic amine for downstream chemistry.
- [1] Huang Y, Hammond PS, Whirrett BR, Kuhner RJ, Wu L, Childers SR, Mach RH. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J Med Chem. 1998;41(13):2361-2370. PMID: 9632369, DOI: 10.1021/jm980032l. View Source
